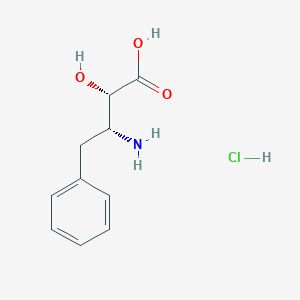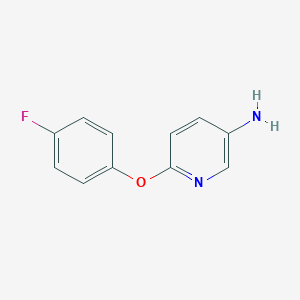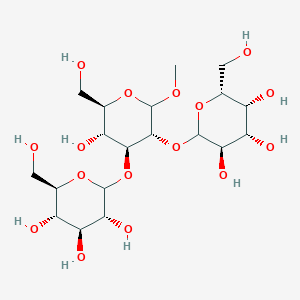
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside, also known as MGG, is a natural disaccharide found in the roots of various plants. It is composed of two sugar molecules, galactose and glucose, and has been the subject of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while promoting the production of anti-inflammatory cytokines and antioxidant enzymes. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has also been shown to modulate the activity of various transcription factors and enzymes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to have various biochemical and physiological effects, including the modulation of immune function, regulation of glucose and lipid metabolism, and protection against oxidative stress and inflammation. It has also been shown to have a protective effect on liver and brain function, as well as potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin, low toxicity, and potential therapeutic properties. However, its purification and synthesis can be challenging, and its effects can vary depending on the source and extraction method. Additionally, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Zukünftige Richtungen
Future research on Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside should focus on the identification of its molecular targets and mechanisms of action, as well as its potential therapeutic applications in various diseases. This includes the investigation of its effects on immune function, glucose and lipid metabolism, and oxidative stress and inflammation. Further studies are also needed to optimize its synthesis and purification methods, as well as to explore its potential use in combination with other therapeutic agents.
Conclusion:
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside is a natural disaccharide with potential therapeutic properties. Its synthesis method involves the extraction and purification of plant roots, and it has been extensively studied for its anti-inflammatory, antioxidant, and immunomodulatory effects. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin and low toxicity, but further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Future research should focus on the identification of its molecular targets and optimization of its synthesis and purification methods.
Synthesemethoden
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside can be synthesized from the roots of various plants, including Astragalus membranaceus, Codonopsis pilosula, and Pueraria lobata. The synthesis method involves the extraction of the plant roots using solvents such as ethanol or water, followed by purification using chromatography techniques. The final product is obtained through the hydrolysis of the purified extract using acid or enzyme catalysts.
Wissenschaftliche Forschungsanwendungen
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to have hepatoprotective, neuroprotective, and anti-cancer properties. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been used in various scientific research studies, including animal and cell culture experiments, to investigate the mechanisms of action and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
131614-86-3 |
|---|---|
Produktname |
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside |
Molekularformel |
C19H34O16 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-19-16(35-18-14(29)12(27)9(24)6(3-21)32-18)15(10(25)7(4-22)33-19)34-17-13(28)11(26)8(23)5(2-20)31-17/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15+,16-,17?,18?,19?/m1/s1 |
InChI-Schlüssel |
DSSFDBDJROTIDD-IMKFMAERSA-N |
Isomerische SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
methyl 2-O-alpha-D-galactopyranosyl-3-O-beta-glucopyranosyl-alpha-D-glucopyranoside methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside MGGG E coli |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



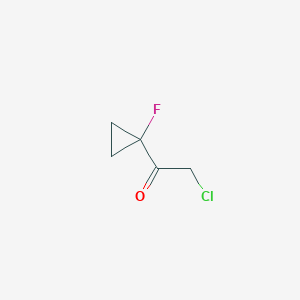
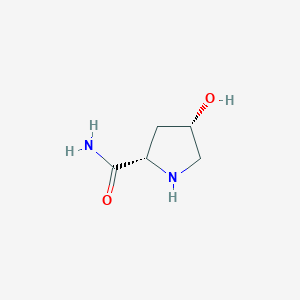
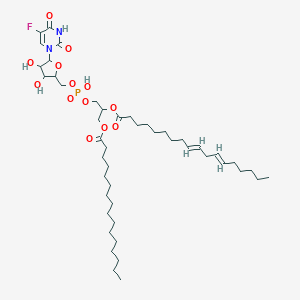
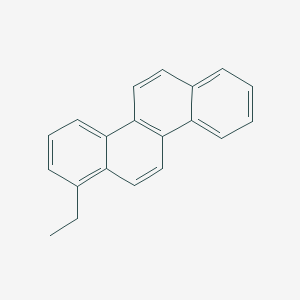
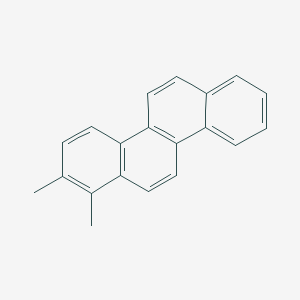
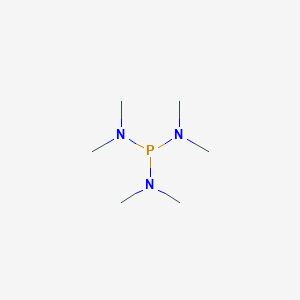
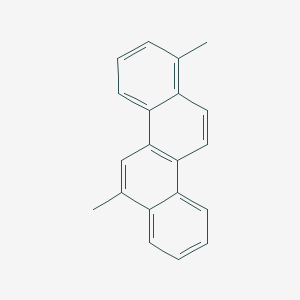



![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
